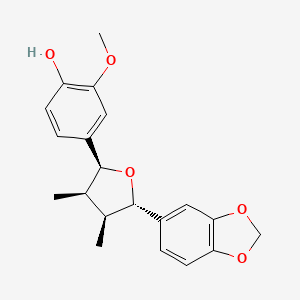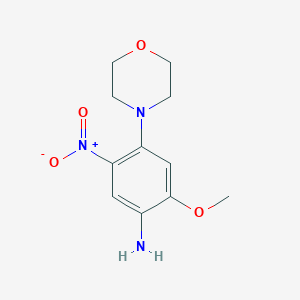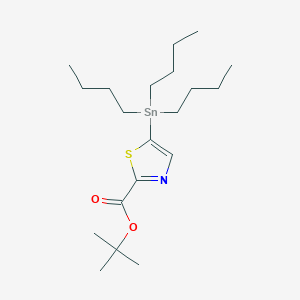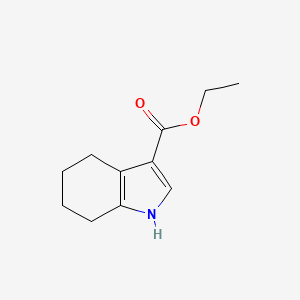
Chicanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chicanine is a lignan compound isolated from the fruit of Schisandra chinensis, a plant known for its medicinal properties. It is a phenylpropanoid derivative with significant biological activities, including anti-inflammatory and antioxidant effects .
Vorbereitungsmethoden
Chicanine can be synthesized through a one-pot homologative γ-butyrolactonization reaction. This method involves the construction of the central γ-butyrolactone framework with the necessary β,γ-vicinal stereogenic centers. The process utilizes commercially available materials and is completed in five to eight steps . The industrial production of this compound typically follows similar synthetic routes, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Chicanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chicanine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of lignan synthesis and reactivity.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with various biological pathways.
Medicine: Due to its anti-inflammatory and antioxidant properties, this compound is investigated for potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.
Wirkmechanismus
Chicanine exerts its effects primarily through the inhibition of LPS-induced phosphorylation of p38 MAPK, ERK 1/2, and IκB-α. These pathways are involved in the inflammatory response, and by inhibiting them, this compound exhibits significant anti-inflammatory activity . The molecular targets include various kinases and transcription factors that regulate inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Chicanine is compared with other lignan compounds such as:
- Fragransin A2
- Galbelgin
- Talaumidin
- Galbacin
These compounds share similar structural features but differ in their specific biological activities and synthetic routes. This compound’s unique combination of anti-inflammatory and antioxidant properties, along with its efficient synthetic pathway, distinguishes it from these related compounds .
Eigenschaften
Molekularformel |
C20H22O5 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4-[(2S,3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m1/s1 |
InChI-Schlüssel |
JPDORDSJPIKURD-JJWOIWCPSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |
Kanonische SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)



![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)







